Parbendazole
Overview
Description
Parbendazole is a benzimidazole anthelmintic . It is a type of drug that is used to treat infections caused by worms .
Synthesis Analysis
The synthesis of benzimidazole-based compounds like Parbendazole involves various key starting materials (KSMs) including aromatic and heteroaromatic 2-nitro-amines, phenylenediamine, carboxylic acids or its derivatives . The synthetic methodologies/routes to construct 2-substituted/1,2-disubstituted benzimidazole or benzimidalones involve various protocols including condensation, cyclization, metal-free conditions, solvent-free conditions, and using nanocatalyst .Molecular Structure Analysis
The molecular formula of Parbendazole is C13H17N3O2 . The benzimidazole derivatives were authenticated by NMR, IR, elemental analyses and physicochemical properties .Chemical Reactions Analysis
The benzimidazole ring is an important pharmacophore in modern drug discovery . The catalytical system is applied for the synthesis of benzimidazoles and benzothiazoles via furan-2-carboxaldehydes, o-phenylenediamines, and 2-aminothiophenol .Physical And Chemical Properties Analysis
The molecular weight of Parbendazole is 247.29 . More detailed physical and chemical properties are not available in the search results.Scientific Research Applications
Anthelmintic Activity
Parbendazole, a benzimidazole derivative, has demonstrated broad-spectrum anthelmintic activity. It is particularly potent against a variety of animal nematodes, showing marked activity against third-stage larvae located in muscular tissue. Parbendazole acts by interfering with various metabolic pathways in nematodes, such as inhibiting monoamine oxidase, degeneration of microtubules, and interference with energy production and glucose transport. Despite its effectiveness, its usage in persistent treatments faces the challenge of developing resistance in worm populations (Al-Hadiya, 2010).
Cancer Therapy
Recent studies have explored the repurposing of parbendazole in pancreatic cancer treatment. It was found to be the most potent benzimidazole affecting pancreatic cancer cell viability, with effects such as inhibition of proliferation, clonogenicity, and migration. Parbendazole caused alterations in microtubule organization and induced G2/M cell cycle arrest, ultimately leading to apoptosis in cancer cells. Notably, it also demonstrated synergistic effects when combined with gemcitabine, a first-line treatment in pancreatic cancer (Florio et al., 2019).
Antitumor Potentials
Benzimidazole anthelmintics, including parbendazole, have shown anticancer activities across various studies. These include disruption of microtubule polymerization, induction of apoptosis,cell cycle arrest, anti-angiogenesis, and blockage of glucose transport. These effects extend to cancer cells resistant to approved therapies, suggesting that parbendazole could be an effective adjuvant in cancer treatment. Its long history as an antiparasitic agent indicates a broad and safe spectrum for potential cancer treatment (Son, Lee, & Adunyah, 2020).
Structural Insights for Drug Design
Structural studies of parbendazole have provided insights into its binding interactions with tubulin, a key target in cancer therapy. Understanding these interactions is crucial for the development of more potent drugs targeting the colchicine binding site, a mechanism relevant in antitumor strategies. The crystal structures of tubulin complexed with parbendazole revealed important molecular interactions, aiding rational drug design (Lei et al., 2021).
Safety And Hazards
Parbendazole is toxic and can cause moderate to severe irritation to the skin and eyes . It is recommended to avoid breathing mist, gas or vapours, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .
Future Directions
The research and development of imidazole- and benzimidazole-based drugs like Parbendazole is an attractive topic and draws more and more researchers to engage in this research area . An increasing number of imidazole and benzimidazole derivatives have been explored and related research is ongoing with infinite potentiality .
properties
IUPAC Name |
methyl N-(6-butyl-1H-benzimidazol-2-yl)carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3O2/c1-3-4-5-9-6-7-10-11(8-9)15-12(14-10)16-13(17)18-2/h6-8H,3-5H2,1-2H3,(H2,14,15,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YRWLZFXJFBZBEY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC2=C(C=C1)N=C(N2)NC(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3O2 | |
Record name | PARBENDAZOLE | |
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Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0045410 | |
Record name | Parbendazole | |
Source | EPA DSSTox | |
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Molecular Weight |
247.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Crystals or fine white powder. (NTP, 1992) | |
Record name | PARBENDAZOLE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/20833 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Solubility |
less than 1 mg/mL at 64 °F (NTP, 1992) | |
Record name | PARBENDAZOLE | |
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Product Name |
Parbendazole | |
CAS RN |
14255-87-9 | |
Record name | PARBENDAZOLE | |
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URL | https://cameochemicals.noaa.gov/chemical/20833 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | Parbendazole | |
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Record name | Parbendazole [USAN:INN:BAN] | |
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Record name | Parbendazole | |
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Record name | Parbendazole | |
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Record name | Parbendazole | |
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Record name | PARBENDAZOLE | |
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Melting Point |
491 to 495 °F (decomposes) (NTP, 1992) | |
Record name | PARBENDAZOLE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/20833 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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